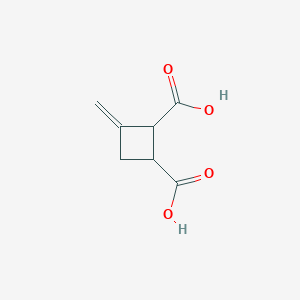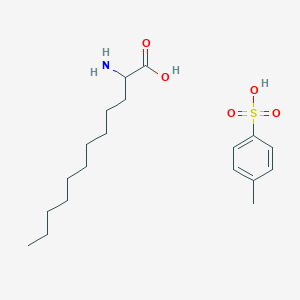
2,7-Bis(benzyloxy)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(benzyloxy)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of an anthracene core with two benzyloxy groups attached at the 2 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(benzyloxy)anthracene typically involves the reaction of anthracene with benzyl alcohol in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where anthracene is coupled with benzyl boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
2,7-Bis(benzyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
2,7-Bis(benzyloxy)anthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties.
Materials Science:
Biological Studies: It serves as a model compound for studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Chemical Sensors: The compound is used in the development of chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 2,7-Bis(benzyloxy)anthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions. The benzyloxy groups enhance the solubility and stability of the compound, allowing it to interact effectively with target molecules. The pathways involved may include electron transfer processes and the formation of charge-transfer complexes.
類似化合物との比較
Similar Compounds
- 2,6-Bis(benzyloxy)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 2,7-Dimethoxyanthracene
Uniqueness
2,7-Bis(benzyloxy)anthracene is unique due to the specific positioning of the benzyloxy groups at the 2 and 7 positions, which influences its electronic properties and reactivity. This positioning allows for unique interactions in organic electronic applications and enhances its potential as a building block for novel materials.
特性
CAS番号 |
93245-50-2 |
|---|---|
分子式 |
C28H22O2 |
分子量 |
390.5 g/mol |
IUPAC名 |
2,7-bis(phenylmethoxy)anthracene |
InChI |
InChI=1S/C28H22O2/c1-3-7-21(8-4-1)19-29-27-13-11-23-15-24-12-14-28(18-26(24)16-25(23)17-27)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
InChIキー |
KYRUWIBNLHLDEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3=CC4=C(C=CC(=C4)OCC5=CC=CC=C5)C=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


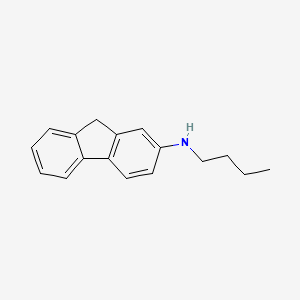

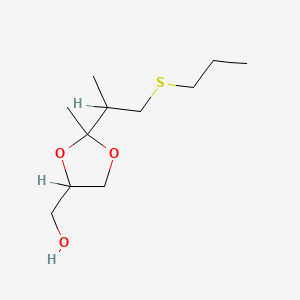
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
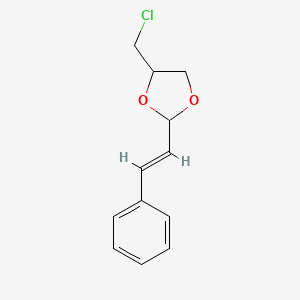

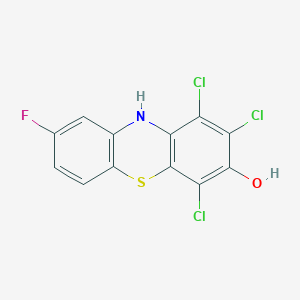
![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)

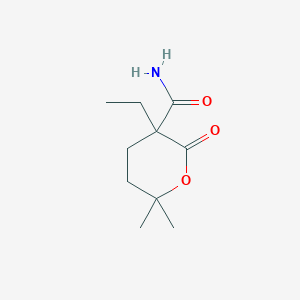
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
